

2-Hydrazinylthiazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydrazinylthiazole**

Cat. No.: **B183971**

[Get Quote](#)

An In-Depth Technical Guide to the **2-Hydrazinylthiazole** Core: Chemical Properties, Structure, and Applications in Drug Discovery

Authored by a Senior Application Scientist Foreword: The Thiazole Ring's Enduring Legacy in Medicinal Chemistry

The thiazole nucleus stands as one of the most vital heterocyclic scaffolds in the landscape of drug discovery and development. Its presence in natural products, such as Vitamin B1 (Thiamine), and its integration into a multitude of FDA-approved drugs underscore its versatile and privileged structure. Within this esteemed class of compounds, the **2-hydrazinylthiazole** core has emerged as a particularly fruitful scaffold. Its unique electronic properties and synthetic tractability have allowed for the creation of vast libraries of derivatives, leading to significant advances in the search for novel therapeutic agents. This guide provides a comprehensive technical overview of the **2-hydrazinylthiazole** core, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, synthesis, and its pivotal role in shaping modern medicinal chemistry.

Part 1: Structural Elucidation and Physicochemical Profile

The **2-hydrazinylthiazole** scaffold is characterized by a five-membered aromatic ring containing sulfur and nitrogen (the thiazole ring), substituted at the C2 position with a hydrazine (-NHNH₂) group. This hydrazine moiety is a critical pharmacophore, serving as a versatile synthetic handle and a key hydrogen bonding component for molecular interactions with biological targets.

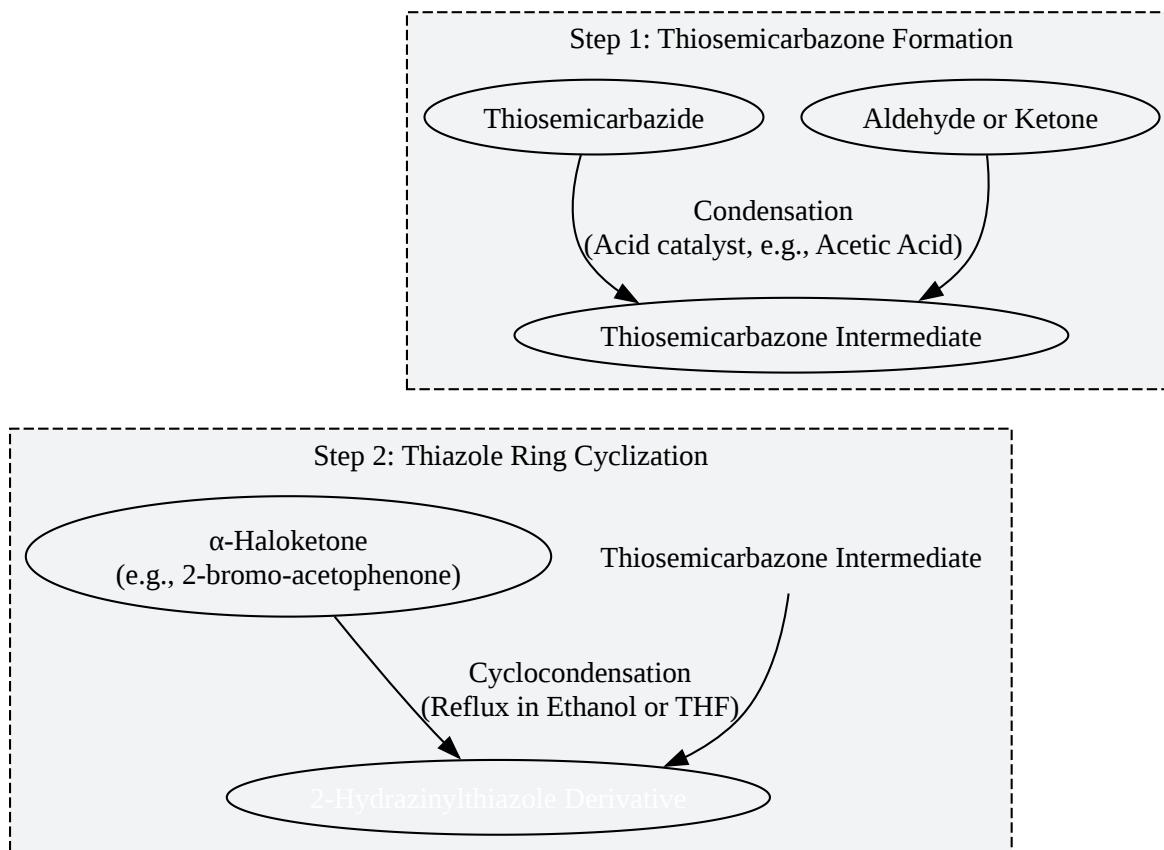
The structural integrity and identity of **2-hydrazinylthiazole** derivatives are typically confirmed through a suite of spectroscopic techniques.[\[1\]](#)[\[2\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton on the C5 position of the thiazole ring typically resonates as a singlet in the range of 6.2-7.5 ppm.[\[3\]](#) The N-H protons of the hydrazine group are also characteristic, often appearing as broad singlets that can shift significantly (from 9.0 to 12.5 ppm) depending on the substitution and solvent, reflecting the aromaticity of the thiazole ring.[\[4\]](#)[\[5\]](#)
 - ¹³C NMR: The carbon atoms of the thiazole ring exhibit distinct chemical shifts: C2 (adjacent to the hydrazine and nitrogen) is typically found in the 168-171 ppm region, C4 appears around 148-161 ppm, and C5 is observed further upfield at approximately 101-105 ppm.[\[3\]](#)
- Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the core functional groups. A characteristic N-H stretching band is observed in the region of 3100-3400 cm⁻¹.[\[3\]](#)[\[6\]](#) The C=N stretching vibration of the thiazole ring is also prominent.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of newly synthesized derivatives, matching the observed mass with the calculated mass.[\[1\]](#)[\[3\]](#)

Physicochemical Data for Representative 2-Hydrazinylthiazole Derivatives

While data for the unsubstituted parent compound is sparse, numerous derivatives have been characterized. The following table summarizes key physicochemical properties for selected analogues to provide a comparative overview.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Log P (Calculated)	Reference
2-Hydrazinobenzothiazole	C ₇ H ₇ N ₃ S	165.22	198-202	-	[7]
4-(4-Fluorophenyl)-2-(2-(trifluoromethyl)benzylidene)hydrazinylthiazole	C ₁₇ H ₁₁ F ₄ N ₃ S	377.35	168-169	-	[3]
Pyridine-appended derivatives	C ₁₁ H ₁₂ N ₄ S - C ₁₈ H ₁₈ N ₄ OS	232.31 - 370.43	-	1.64 - 4.10	[4]
2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole	C ₁₆ H ₁₁ N ₃ S	277.35	198-199	-	[6]


Note: Log P values are often calculated *in silico* to assess the lipophilicity of compounds, a critical parameter for drug-likeness.[4]

Part 2: Synthesis and Reactivity

The construction of the **2-hydrazinylthiazole** core is most commonly achieved via the Hantzsch thiazole synthesis, a robust and versatile method.[3][8] This approach offers the advantage of readily diversifying the substituents at the C4 and C5 positions of the thiazole ring.

Core Synthesis Workflow: Hantzsch Thiazole Synthesis

The general workflow involves a two-step process that is often telescoped into a one-pot reaction for efficiency. The causality behind this choice is the formation of a reactive intermediate that can be directly cyclized without isolation, saving time and resources.

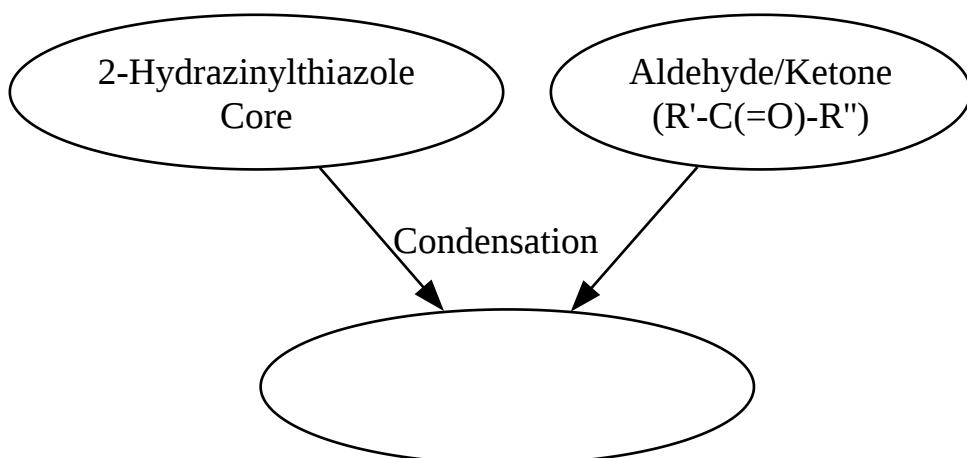
[Click to download full resolution via product page](#)

Diagram 1: Hantzsch Synthesis Workflow. A two-step process for synthesizing **2-hydrazinylthiazole** derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(aryl)thiazoles

This protocol is a self-validating system; the successful formation of the product is confirmed by physical changes (precipitation, color change) and verified by TLC, with final structural confirmation by spectroscopy.

- Thiosemicarbazone Formation:


- To a solution of a substituted aldehyde (10 mmol) in absolute ethanol (30 mL), add thiosemicarbazide (10 mmol, 0.91 g).
- Add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the condensation reaction.
- Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion.
- Cool the reaction mixture to room temperature. The resulting thiosemicarbazone intermediate often precipitates and can be collected by filtration.

- Cyclization to form the Thiazole Ring:

- Suspend the dried thiosemicarbazone (10 mmol) and an appropriate α -bromoacetophenone derivative (10 mmol) in absolute ethanol (50 mL).^[3] Alternative solvents like tetrahydrofuran (THF) can also be used.^{[6][9]}
- Heat the mixture under reflux for 4-6 hours. The cyclization proceeds via nucleophilic attack of the sulfur atom on the α -carbon of the ketone, followed by dehydration to form the aromatic thiazole ring.
- Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation of the product.
- Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or 1,4-dioxane.^[6]

Key Reactivity: The Hydrazine Moiety

The synthetic utility of the **2-hydrazinylthiazole** core is largely defined by the reactivity of the terminal $-\text{NH}_2$ group of the hydrazine moiety. This group is a potent nucleophile, readily reacting with electrophiles. The most common reaction is condensation with aldehydes and ketones to form stable hydrazones (Schiff bases).^[4] This reaction is fundamental to the molecular hybridization approach in drug design, allowing for the facile linkage of the **2-hydrazinylthiazole** core to other pharmacophoric fragments.^[4]

[Click to download full resolution via product page](#)

Diagram 2: Key Reactivity of the Hydrazine Group. Condensation with carbonyls to form hydrazones is a cornerstone reaction.

Part 3: Applications in Drug Development

The **2-hydrazinylthiazole** scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to its exploration in a wide range of therapeutic areas.

- **Antimycobacterial Agents:** A significant body of research has focused on developing **2-hydrazinylthiazole** derivatives as potent inhibitors of *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis.^{[4][10]} These compounds are often designed as mimics of the antibiotic Thiolactomycin and are investigated as inhibitors of the β -Ketoacyl-ACP Synthase (KasA) protein, which is essential for mycolic acid biosynthesis in the bacterial cell

wall.[10] Some derivatives have shown minimum inhibitory concentrations (MIC) in the low micromolar range against the H37Rv strain of Mtb.[4]

- **Antimicrobial and Antifungal Agents:** The scaffold has demonstrated broad-spectrum antibacterial and antifungal activity.[11] Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains like *Candida albicans*.[9][11] The proposed mechanism for antifungal activity involves the inhibition of lanosterol C14 α -demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]
- **Anticancer Agents:** The antiproliferative activity of **2-hydrazinylthiazole** derivatives has been evaluated against numerous cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K-562).[2][9][12] The mechanisms of action are diverse, with some compounds acting as inhibitors of protein tyrosine kinases (PTKs) or inducing apoptosis and cell cycle arrest.[9]
- **Antioxidant and Anti-inflammatory Activity:** Certain derivatives have shown promising antioxidant effects by scavenging free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[1] This activity, combined with potential anti-inflammatory properties, makes them interesting candidates for diseases with an oxidative stress component.[12]

Part 4: Safety, Handling, and Stability

As with all hydrazine-containing compounds, appropriate safety precautions are paramount.

Hazard Profile

Based on Safety Data Sheets (SDS) for various derivatives, the **2-hydrazinylthiazole** class of compounds should be handled with care. Common hazards include:[13][14]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

More potent analogues can carry more severe warnings, including toxicity on contact with skin or if inhaled.[15][16]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
- Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[15] Do not eat, drink, or smoke in the laboratory.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] For long-term stability, particularly for sensitive analogues, storage in a freezer under an inert atmosphere is recommended.
- Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[12]

Conclusion and Future Outlook

The **2-hydrazinylthiazole** core continues to be a scaffold of immense interest and potential. Its synthetic accessibility via the Hantzsch synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of physicochemical and pharmacological properties. The key to its success lies in the reactive hydrazine handle, which provides an anchor point for molecular hybridization, combining the favorable properties of the thiazole ring with other bioactive fragments. Future research will undoubtedly continue to leverage this versatile core to develop next-generation therapeutics targeting a wide array of diseases, from infectious agents to complex multifactorial conditions like cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydrazinyl-4-(o-tolyl)thiazole | Benchchem [benchchem.com]
- 10. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. aksci.com [aksci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [2-Hydrazinylthiazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183971#2-hydrazinylthiazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com